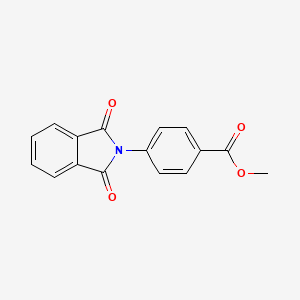

Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate

Description

Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate, also identified by the name N-(4-methoxycarbonylphenyl)phthalimide, is a bifunctional molecule that incorporates the structural features of both a phthalimide (B116566) and a methyl benzoate (B1203000) moiety. This unique combination makes it a subject of interest in various fields of chemical research, from medicinal chemistry to materials science.

The chemical architecture of this compound places it at the intersection of two significant classes of organic compounds: phthalimides and benzoate esters.

The phthalimide group is a well-known structural motif in organic chemistry. It consists of an isoindoline-1,3-dione functional group, which is a bicyclic system with a benzene (B151609) ring fused to a five-membered imide ring. Phthalimides are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. researchgate.netjapsonline.com The phthalimide moiety is also famously utilized in the Gabriel synthesis, a classic method for the preparation of primary amines. wikipedia.org The presence of the planar, electron-withdrawing phthalimide group in this compound is a key determinant of its chemical reactivity and physical properties.

The benzoate ester portion of the molecule, specifically a methyl benzoate derivative, also contributes significantly to its chemical character. Benzoate esters are common in organic synthesis, often employed as protecting groups for carboxylic acids or as precursors to other functional groups. nih.gov They are valued for their relative stability and the predictability of their reactions. The methyl ester group in this compound provides a reactive site that can be modified, for instance, through hydrolysis to the corresponding carboxylic acid, which can then be used in further synthetic transformations.

The primary academic significance of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows for selective modifications at either the phthalimide or the benzoate ester end of the molecule, making it a valuable building block for the construction of more elaborate chemical structures.

Emerging research trajectories for compounds incorporating the N-phenylphthalimide scaffold include:

Medicinal Chemistry: The phthalimide core is a well-established pharmacophore. researchgate.net Researchers are exploring derivatives of this basic structure for the development of new therapeutic agents. For example, related phthalimide compounds have been investigated for their potential as anti-inflammatory agents and in the context of neurodegenerative diseases. japsonline.comnih.gov this compound can serve as a starting material for the synthesis of novel drug candidates by modifying the ester group or the aromatic rings.

Agrochemicals: Phthalimide derivatives have been shown to possess insecticidal activity. mdpi.com The synthesis of novel pesticides is an active area of research, and this compound could be a precursor to new agrochemicals.

Materials Science: The rigid, planar structure of the phthalimide group makes it a suitable component for high-performance polymers, such as polyimides. These materials are known for their thermal stability and excellent mechanical properties. The benzoate ester functionality of the molecule could be used to incorporate it into polymer chains.

The molecular architecture of this compound is defined by the spatial arrangement of its two main components: the planar phthalimide ring system and the substituted phenyl ring of the methyl benzoate group.

The key structural features include:

A planar isoindoline-1,3-dione (phthalimide) group.

A para-substituted benzene ring bearing a methyl ester group.

A dihedral angle between the plane of the phthalimide group and the plane of the benzoate's phenyl ring. In the case of N-(4-Methoxyphenyl)phthalimide, this angle is reported to be 60.0 (1)°. researchgate.net

The molecule's conformation is influenced by the electronic interactions between the electron-withdrawing phthalimide moiety and the methyl benzoate group, as well as by steric factors.

| Property | Value |

| Molecular Formula | C₁₆H₁₁NO₄ |

| Molecular Weight | 281.26 g/mol |

| Common Name | N-(4-methoxycarbonylphenyl)phthalimide |

The following table presents crystallographic data for the closely related compound N-(4-Methoxyphenyl)phthalimide, which serves as a structural analog. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.6152 (5) |

| b (Å) | 3.8502 (1) |

| c (Å) | 16.3125 (4) |

| β (°) | 96.704 (2) |

| Volume (ų) | 1161.16 (5) |

Properties

Molecular Formula |

C16H11NO4 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

methyl 4-(1,3-dioxoisoindol-2-yl)benzoate |

InChI |

InChI=1S/C16H11NO4/c1-21-16(20)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3 |

InChI Key |

GNCUINLLIWKLBB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 1,3 Dioxoisoindol 2 Yl Benzoate and Analogous Esters

Phthalimide (B116566) Moiety Construction and Precursor Functionalization

The formation of the N-aryl phthalimide structure is a critical step in the synthesis of the target molecule. This can be achieved through various methods, including classical condensation reactions and modern metal-catalyzed approaches.

Dehydrative Condensation and Amidation Approaches for Imide Formation

The most direct and traditional method for the synthesis of N-substituted phthalimides is the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine. rsc.orgnih.gov In the context of Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate, this involves the reaction of phthalic anhydride with methyl 4-aminobenzoate (B8803810). This reaction proceeds through a two-step mechanism. The initial step is a nucleophilic attack of the amino group on one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a phthalamic acid intermediate, N-(4-(methoxycarbonyl)phenyl)phthalamic acid. The subsequent step is an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered imide ring. nih.gov

This dehydration step can be promoted by heating the phthalamic acid intermediate, often in the presence of an acid catalyst or a dehydrating agent. rsc.org A study by Sankhe and Chindarkar describes the synthesis of the corresponding carboxylic acid, 4-(1,3-dioxoisoindol-2-yl)benzoic acid, by reacting phthalic anhydride and methyl 4-aminobenzoate, followed by hydrolysis. ijsrst.com The initial reaction to form the phthalimide structure is a prime example of this dehydrative condensation.

The reaction conditions for the synthesis of N-aryl phthalimides via this method have been optimized in various studies. For instance, the reaction between phthalic anhydrides and amines in glacial acetic acid at elevated temperatures (around 110 °C) has been shown to provide good yields of the corresponding N-phenyl phthalimides. nih.gov

Table 1: Examples of Dehydrative Condensation for N-Aryl Phthalimide Synthesis

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

| Phthalic Anhydride | 4-Aminobenzoic Acid | - | - | Good | tbzmed.ac.ir |

| Phthalic Anhydrides | Various Amines | Glacial Acetic Acid | 110 °C | 28-87% | nih.gov |

| Trimellitic Anhydride | p-Amino-benzoic Acid | N,N'-dimethylformamide | 140 °C | 75% | prepchem.com |

N-Alkylation Pathways, including Gabriel Synthesis Modifications

The Gabriel synthesis is a classical method for the formation of primary amines, which involves the N-alkylation of potassium phthalimide. wikipedia.org While traditionally used for alkyl amines, modifications of this reaction can be applied to the synthesis of N-aryl phthalimides. However, the direct N-arylation of phthalimide with aryl halides is generally challenging and requires specific catalytic systems.

The Ullmann condensation, a copper-catalyzed reaction, provides a viable route for the N-arylation of imides with aryl halides. wikipedia.org This approach could potentially be used to couple potassium phthalimide with a methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate) to form this compound.

Another powerful modern method for forming C-N bonds is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.orgyoutube.com This palladium-catalyzed cross-coupling reaction is highly versatile and can be used to couple a wide range of amines and amides with aryl halides and triflates. It is conceivable that phthalimide could be coupled with methyl 4-bromobenzoate (B14158574) or methyl 4-iodobenzoate (B1621894) using a suitable palladium catalyst and ligand system to afford the target molecule. The choice of ligand is crucial in the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. youtube.com

Metal-Catalyzed Cyclization and Aminocarbonylation Strategies

Modern synthetic methodologies offer more sophisticated and often more efficient routes to N-substituted phthalimides through metal-catalyzed reactions. These methods can involve the construction of the phthalimide ring from simpler precursors.

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of N-aryl phthalimides. This approach can involve the directed C-H functionalization of a benzoic acid derivative, followed by reaction with an isocyanate. The phthalimido group can also act as a directing group in rhodium-catalyzed C-H functionalization reactions. nih.gov

Palladium-catalyzed aminocarbonylation is another elegant strategy for the synthesis of amides and imides. researchgate.net This reaction typically involves the coupling of an aryl or vinyl halide with an amine and carbon monoxide. For the synthesis of a phthalimide derivative, a dihaloarene can be used. For instance, the double carbonylation of o-dihaloarenes with amines in the presence of a palladium catalyst can yield N-substituted phthalimides. rsc.org A potential route to this compound could involve the palladium-catalyzed aminocarbonylation of a suitable ortho-dihalobenzene with methyl 4-aminobenzoate.

A novel palladium-catalyzed [4+1] cycloaddition reaction has also been developed for the synthesis of N-substituted phthalimides from 2-iodo-N-phenylbenzamides and a difluorocarbene precursor, which acts as the carbonyl source. rsc.org

Benzoate (B1203000) Ester Formation and Structural Integration

The second key structural feature of the target molecule is the methyl benzoate group. This can be introduced either by starting with a pre-functionalized precursor, such as methyl 4-aminobenzoate, or by esterifying a carboxylic acid group after the formation of the phthalimide ring.

Esterification Reactions: Mechanisms and Catalytic Conditions

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to achieve high yields, the equilibrium needs to be shifted towards the product side. This is typically achieved by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

The mechanism of Fischer esterification involves the initial protonation of the carboxylic acid carbonyl group by the acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst. masterorganicchemistry.comlibretexts.org

Commonly used acid catalysts for Fischer esterification include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. For the synthesis of this compound from 4-(1,3-dioxoisoindol-2-yl)benzoic acid, the reaction would involve heating the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid. A typical laboratory procedure for the esterification of benzoic acid involves refluxing with methanol and concentrated sulfuric acid. tcu.edu

Table 2: Typical Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Reference |

| Benzoic Acid | Methanol | Concentrated H₂SO₄ | Reflux for 45 min | tcu.edu |

| 4-(1,3-dioxoisoindol-2-yl)benzoic acid | Methanol | H₂SO₄ (catalytic) | Heat | nih.gov |

Synthesis of Substituted Benzoate Esters

The synthesis of analogs of this compound with different ester groups or substituents on the benzoate ring can be achieved by employing appropriately substituted starting materials.

For instance, to synthesize the corresponding ethyl ester, ethyl 4-(1,3-dioxoisoindol-2-yl)benzoate, one could either start with ethyl 4-aminobenzoate in the dehydrative condensation with phthalic anhydride or esterify 4-(1,3-dioxoisoindol-2-yl)benzoic acid with ethanol. synhet.comnih.govresearchgate.net The synthesis of various substituted methyl benzoates has been reported through the esterification of the corresponding benzoic acids with methanol using a Zr/Ti solid acid catalyst, demonstrating the versatility of this approach for creating a library of analogous esters. mdpi.com

Furthermore, other functional groups can be introduced onto the benzoate ring. For example, the synthesis of methyl 2-(benzo[e] rsc.orgijsrst.comprepchem.comtriazin-3-yl)benzoate and its derivatives has been reported, showcasing methods for creating more complex substituted benzoate structures. nih.gov The synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl (substituted) benzoates provides another example of the diversity of ester analogs that can be prepared. researchgate.net

The choice of synthetic route for these substituted analogs will depend on the availability of the starting materials and the compatibility of the substituents with the reaction conditions of either the phthalimide formation or the esterification step.

Strategies for Interconnecting Phthalimide and Benzoate Scaffolds

The creation of the bond between the phthalimide nitrogen and the phenyl ring of the benzoate is a critical step in the synthesis of the target molecule. This can be achieved through various organic reactions, including amidoalkylation and cross-coupling reactions.

Amidoalkylation Reactions for Phthalimide-Containing Esters

Amidoalkylation reactions represent a powerful method for the formation of C-C and C-X (where X is a heteroatom) bonds. researchgate.net These reactions typically involve the use of N-acyliminium ions as highly reactive electrophiles. researchgate.netnih.gov These ions can be generated in situ from various precursors, such as α-hydroxyamides, in the presence of Brønsted or Lewis acids. researchgate.netarkat-usa.org The resulting N-acyliminium ion can then be trapped by a nucleophile.

In the context of synthesizing phthalimide-containing esters, an amidoalkylation approach would involve a Friedel-Crafts-type reaction where the aromatic ring of a benzoate ester acts as the nucleophile, attacking an N-acyliminium ion precursor derived from phthalimide. researchgate.net While direct amidoalkylation to form a direct N-aryl bond is not the typical application, this methodology is crucial for creating alkyl-linked phthalimide-benzoate structures. For instance, the synthesis of related compounds, 3-substituted isoindolinones, has been achieved via intermolecular amidoalkylation reactions involving N-acyliminium ion intermediates. rsc.org

Table 1: Common Precursors for N-Acyliminium Ion Generation

| Precursor | Activating Agent | Reference |

|---|---|---|

| α-Hydroxyamides | Brønsted or Lewis Acids | researchgate.netarkat-usa.org |

| N,N-acetals | Lewis Acids | nih.gov |

Cross-Coupling Approaches for Aryl-Imide Linkages

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of N-aryl phthalimides, copper- and palladium-catalyzed N-arylation reactions are particularly relevant.

The copper-catalyzed N-arylation of amides and imides, often referred to as the Goldberg reaction, is a well-established method. nih.gov This reaction typically involves the coupling of an aryl halide with an amide or imide in the presence of a copper catalyst and a base. nih.gov The use of ligands, such as 1,10-phenanthroline, can significantly improve the reaction conditions, allowing for lower temperatures and shorter reaction times. nih.govacs.org More recent developments have focused on ligand-free systems, for instance, using CuI in tetrabutylammonium (B224687) bromide (TBAB), which can afford high yields of N-arylated products. thieme-connect.com A study on the N-arylation of various amines, amides, and imides using arylboroxines catalyzed by a simple copper salt/EtOH system has also shown moderate to excellent yields in the absence of a base or additive. researchgate.net

Palladium-catalyzed N-arylation, or Buchwald-Hartwig amination, has also emerged as a powerful tool. strath.ac.uk These reactions have been successfully applied to the N-arylation of a wide range of nitrogen-containing compounds. strath.ac.uk While initially problematic for certain substrates, the development of sophisticated ligand systems has broadened the scope of this reaction. nih.gov Palladium catalysts have been employed for the synthesis of N-substituted phthalimides from sources like ortho-dihaloarenes and amines with carbon monoxide, or from N-substituted 2-iodobenzamides and phenyl formate. nih.gov There are also examples of non-chelation-assisted direct arene C-H amination with phthalimide using palladium catalysts. polyu.edu.hk

Table 2: Comparison of Copper- and Palladium-Catalyzed N-Arylation

| Feature | Copper-Catalyzed (Goldberg) | Palladium-Catalyzed (Buchwald-Hartwig) |

|---|---|---|

| Catalyst | Typically CuI, Cu2O, or other Cu(I) salts | Pd(0) or Pd(II) complexes |

| Ligands | Often diamines, phenanthrolines, or ligand-free systems | Phosphine-based ligands (e.g., BINAP, XPhos) |

| Aryl Source | Aryl halides, arylboronic acids | Aryl halides, triflates |

| Reaction Conditions | Often higher temperatures, but milder conditions with appropriate ligands | Generally milder conditions |

| Substrate Scope | Broad, including amides and imides | Very broad, though some N-H substrates can be challenging |

Modern Developments in Phthalimide Ester Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. Electrochemical synthesis and microwave-assisted reactions are at the forefront of these developments, offering greener alternatives to traditional synthetic routes.

Electrochemical Synthesis Pathways for N-Acyloxyphthalimide Intermediates

Electrochemical methods provide a powerful tool for the generation of reactive intermediates under mild conditions. In the context of phthalimide chemistry, the electrochemical generation of the phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI) is of significant interest. osti.govnih.gov The PINO radical is a potent hydrogen atom transfer (HAT) catalyst. nih.gov

The electrochemical process involves the oxidation of NHPI to generate the PINO radical. nih.gov This can be influenced by the presence of a base, which can promote the formation of PINO via a multiple-site concerted proton-electron transfer (MS-CPET) mechanism. nih.gov The stability of the generated PINO radical is a critical factor, as it can undergo decomposition. nih.gov N-alkoxyphthalimides can also be synthesized electrochemically through a cross-dehydrogenative C–O coupling of N-hydroxyphthalimide with alkenes. nih.gov

N-acyloxyphthalimides are valuable precursors for generating carbon-centered radicals through reductive decarboxylation. escholarship.org These intermediates can be synthesized through methods like carbodiimide-mediated coupling of carboxylic acids with N-hydroxyphthalimide. escholarship.org

Microwave-Assisted Synthetic Routes and Green Chemistry Considerations

Microwave-assisted organic synthesis has gained significant attention as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often enable solvent-free reactions. researchgate.nettandfonline.comniscpr.res.inresearchgate.net

The synthesis of N-aryl phthalimides has been successfully achieved using microwave irradiation. researchgate.nettandfonline.com For example, the reaction of phthalic anhydride with aromatic amines can be completed in minutes under microwave irradiation in the absence of a solvent, with yields reported to be as high as 91–95%. researchgate.nettandfonline.com This is a significant improvement over classical heating methods that often require long reflux times. researchgate.nettandfonline.com The use of solid supports, such as acidic alumina, can further enhance the efficiency of these reactions. researchgate.net In some cases, microwave-assisted alkylations of calixarenes with N-(bromoalkyl)phthalimides have been shown to drastically reduce reaction times from days to under 45 minutes, with higher yields and selectivity compared to conventional heating. mdpi.com

These microwave-assisted methods align with the principles of green chemistry by:

Reducing Energy Consumption: Shorter reaction times lead to lower energy usage.

Improving Atom Economy: Higher yields mean less waste.

Use of Safer Solvents/Solvent-Free Conditions: Many microwave syntheses can be performed without a solvent, reducing the environmental impact of volatile organic compounds.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Aryl Phthalimides

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | researchgate.nettandfonline.commdpi.com |

| Yield | Variable, often lower | Generally high to excellent | researchgate.nettandfonline.comresearchgate.net |

| Solvent | Often required | Often solvent-free or reduced solvent | researchgate.nettandfonline.comniscpr.res.inresearchgate.net |

| Energy Consumption | High | Low | - |

Chemical Reactivity Profiles and Transformative Chemistry of Methyl 4 1,3 Dioxoisoindol 2 Yl Benzoate Derivatives

Functional Group Interconversions of the Imide Moiety

The imide moiety of Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate, specifically the phthalimide (B116566) group, is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is central to its use in synthetic organic chemistry, particularly in the synthesis of primary amines.

Nucleophilic Substitution Reactions on the Phthalimide Nitrogen

The nitrogen atom of the phthalimide group in this compound can be converted into a potent nucleophile, forming the basis of the Gabriel synthesis of primary amines. The hydrogen atom attached to the nitrogen is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance. fiveable.me

The process begins with the deprotonation of the imide nitrogen by a moderately strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), to form a nucleophilic phthalimide anion. blogspot.comnih.gov This anion can then participate in a nucleophilic substitution reaction (typically SN2) with a primary alkyl halide. wikipedia.org The reaction results in the formation of an N-alkylated phthalimide derivative, where the nitrogen atom has replaced the halogen on the alkyl halide. blogspot.com This method is highly effective for synthesizing primary amines because the bulky phthalimide group prevents over-alkylation, a common issue when using ammonia as the nucleophile. fiveable.menih.gov

| Step | Reagents | Intermediate/Product | Reaction Type |

| 1. Deprotonation | Potassium Hydroxide (KOH) | Potassium Phthalimide Salt | Acid-Base Reaction |

| 2. Alkylation | Primary Alkyl Halide (R-X) | N-Alkyl Phthalimide Derivative | SN2 Nucleophilic Substitution |

Reduction Pathways Leading to Hydroxylactams and Lactams

The carbonyl groups of the phthalimide moiety can be selectively reduced to afford hydroxylactams and, subsequently, lactams. The partial reduction of one of the imide carbonyls is a key transformation. This is commonly achieved using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol (B129727). stackexchange.com This reaction converts the cyclic imide into a 3-hydroxy-2-substituted isoindolin-1-one, also known as a hydroxylactam. stackexchange.com

Further deoxygenation of the hydroxylactam can lead to the corresponding isoindolinone (a lactam). The phthalimide group can thus serve as a precursor to these important heterocyclic structures. stackexchange.com The choice of reducing agent is crucial for controlling the extent of reduction; for instance, aluminum amalgam has been noted for its selectivity in reducing the benzylic carbonyls of phthalimides. stackexchange.com

| Reactant | Reducing Agent | Solvent | Product |

| Cyclic Imide | Sodium Borohydride (NaBH₄) | Methanol | Hydroxylactam |

| Cyclic Imide | Aluminum Amalgam (Al(Hg)) | - | Hydroxylactam (selective) |

| Hydroxylactam | (Various deoxygenation methods) | - | Lactam |

Conversions to Primary Amines and Amides

The final and crucial step in the Gabriel synthesis is the cleavage of the N-substituted phthalimide to release the desired primary amine. This is most frequently accomplished by hydrazinolysis. nih.govwikipedia.org Treatment of the N-alkylated phthalimide with hydrazine (N₂H₄) in a solvent like ethanol results in a nucleophilic acyl substitution. The hydrazine attacks the carbonyl carbons, leading to the formation of a stable five-membered phthalhydrazide ring and liberating the primary amine (R-NH₂). wikipedia.org

Alternatively, the phthalimide group can be removed under acidic or basic hydrolysis conditions. wikipedia.org Acidic hydrolysis (e.g., with H₃O⁺) yields the primary amine salt and phthalic acid. wikipedia.org Basic hydrolysis (e.g., with aqueous NaOH) produces the primary amine and the sodium salt of phthalic acid. However, these hydrolysis methods can require harsh conditions. fiveable.me

| Cleavage Method | Reagent | Products | Notes |

| Hydrazinolysis | Hydrazine (N₂H₄) | Primary Amine, Phthalhydrazide | Generally mild and efficient. |

| Acidic Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) in H₂O | Primary Amine Salt, Phthalic Acid | Often requires harsh conditions (heat). |

| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH) in H₂O | Primary Amine, Phthalate Salt | Can be slow and require heating. |

Ester Group Reactivity and Alkoxy Modifications

The methyl benzoate (B1203000) portion of the molecule features an ester functional group, which is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity allows for various transformations, including the exchange of the alkoxy group and participation in condensation reactions.

Transesterification Processes and Alkoxy Group Exchange

Transesterification is a process that converts one ester into another through the exchange of the alkoxy moiety. In the case of this compound, the methoxy group (-OCH₃) can be replaced by a different alkoxy group (-OR') by reacting the compound with an alcohol (R'-OH). taylorandfrancis.com The reaction is typically catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium alkoxide). taylorandfrancis.comresearchgate.net

The reaction is an equilibrium process. To drive the reaction toward the desired product, the alcohol reactant (R'-OH) is often used in large excess, or the methanol by-product is removed from the reaction mixture as it forms. google.com This transformation is useful for modifying the properties of the molecule by introducing different alkyl groups into the ester functionality.

| Catalyst Type | Example Catalyst | General Conditions |

| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | Excess alcohol, heat |

| Base-Catalyzed | Sodium Methoxide (NaOCH₃) | Excess alcohol |

| Solid Acid Catalyst | Titanate | High temperature, high conversion |

Condensation Reactions Involving Benzoate Esters

Benzoate esters that lack α-hydrogens, such as this compound, cannot undergo self-condensation via the Claisen condensation mechanism. chegg.com However, they can participate in "crossed" Claisen condensations by reacting with another, enolizable ester in the presence of a strong base (e.g., sodium ethoxide). masterorganicchemistry.com

In this reaction, the base deprotonates the enolizable ester to form an enolate ion, which acts as a nucleophile. This enolate then attacks the carbonyl carbon of the non-enolizable methyl benzoate derivative. The subsequent loss of the methoxide leaving group yields a β-keto ester. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. datapdf.com

Example of a Crossed Claisen Condensation:

Reactant 1 (non-enolizable): this compound

Reactant 2 (enolizable): Methyl acetate

Base: Sodium methoxide

Product: Methyl 3-(4-(1,3-dioxoisoindol-2-yl)phenyl)-3-oxopropanoate

| Reactant Type | Role in Reaction | Structural Feature |

| Methyl Benzoate Derivative | Electrophile | No α-hydrogens |

| Aliphatic Ester (e.g., Methyl Acetate) | Nucleophile (after deprotonation) | Contains α-hydrogens |

Radical Generation and Controlled Cross-Coupling Reactions

The derivatives of this compound are notable for their capacity to engage in radical generation, paving the way for a variety of controlled cross-coupling reactions. This reactivity is largely centered on the strategic use of the phthalimide group as a precursor for radical species.

Decarboxylative Coupling via N-Hydroxyphthalimide (NHPI) Esters

N-Hydroxyphthalimide (NHPI) esters, which can be readily prepared from carboxylic acids, serve as highly effective precursors for alkyl radicals. beilstein-journals.orgresearchgate.net This process is initiated by a single-electron reduction of the NHPI ester, which leads to the cleavage of the N–O bond and subsequent decarboxylation to generate an alkyl radical. researchgate.netthieme-connect.com This method of radical generation is advantageous due to the stability and ease of handling of the NHPI esters. beilstein-journals.org

The generated alkyl radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. beilstein-journals.org A significant application of this strategy is the decarboxylative coupling with aryl iodides, a reaction that can be catalyzed by nickel without the need for a photocatalyst or light. nih.govwisc.eduacs.org This approach allows for the coupling of methyl, primary, and secondary alkyl groups to aryl systems in good yields. nih.govwisc.edu The reaction is believed to proceed through the reduction of the NHP ester to form an alkyl radical, carbon dioxide, and phthalimide. acs.org

Stoichiometric reactions have demonstrated that arylnickel(II) complexes can directly react with NHP esters to form the corresponding alkylated arenes, providing insight into the reaction mechanism. wisc.edu This methodology presents a valuable alternative to traditional cross-coupling methods that often require the use of organometallic reagents. nih.gov

Single-Electron Transfer (SET) Mechanisms in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of radicals from NHPI esters is fundamentally governed by single-electron transfer (SET) mechanisms. beilstein-journals.org In these processes, an electron is transferred to the NHPI ester, initiating a cascade of events that culminates in the formation of a carbon-centered radical. libretexts.org This SET can be induced under thermal, photochemical, or electrochemical conditions. beilstein-journals.org

Once generated, the alkyl radical is a highly reactive intermediate capable of forming new bonds. libretexts.org In the context of carbon-carbon bond formation, these radicals can add to electron-deficient olefins in Giese-type reactions or be coupled with other organic fragments. nih.gov For instance, the photoredox-catalyzed decarboxylative cross-coupling of NHP esters with enamides allows for the stereoselective synthesis of alkylated enamides. nih.gov In this process, the excited photocatalyst transfers an electron to the NHP ester, which then fragments to produce an alkyl radical. nih.gov This radical subsequently adds to the enamide, and a further SET event followed by deprotonation yields the final product. nih.gov

Similarly, carbon-heteroatom bonds can be formed. The versatility of the SET approach allows for the fine-tuning of reaction conditions to favor specific outcomes, making it a powerful tool in synthetic organic chemistry. beilstein-journals.org

Photocatalytic Alkylation of Heteroarenes Utilizing Phthalimide Esters

The utility of phthalimide esters extends to the photocatalytic alkylation of heteroarenes. researchgate.net This method provides a mild and efficient way to introduce alkyl groups into heteroaromatic systems, which are important structural motifs in pharmaceuticals and other functional molecules.

In a typical photocatalytic cycle, a photocatalyst, upon excitation by visible light, reduces the N-hydroxyphthalimide ester. This leads to decarboxylation and the formation of an alkyl radical. nih.govnih.gov This radical can then add to a heteroarene in a Minisci-type reaction. The resulting radical cation intermediate is then reduced and protonated to afford the alkylated heteroarene and regenerate the photocatalyst.

This strategy has been successfully applied to a range of heteroarenes and NHP esters, demonstrating broad functional group tolerance. nih.gov The use of visible light as a traceless reagent and the mild reaction conditions make this an attractive method for the late-stage functionalization of complex molecules. researchgate.netnih.gov For example, a three-component photoredox reaction involving styrenes, alkyl NHP esters, and arenes can lead to alkylated arene derivatives through C-H functionalization. nih.gov

Transition Metal-Catalyzed Transformations and Selectivity

Transition metal catalysis offers a powerful and versatile platform for the functionalization of derivatives of this compound. thieme-connect.de The phthalimide moiety, in particular, can undergo a variety of transformations, including decarbonylative reactions, which allow for the cleavage of the robust N–C(O) bond and the formation of new chemical bonds. researchgate.net

Catalysts based on nickel, palladium, rhodium, cobalt, and ruthenium have all been employed in the decarbonylative derivatization of phthalimides. thieme-connect.de For example, nickel-catalyzed decarbonylative addition reactions of phthalimides with alkynes provide access to substituted isoindolinones. Similarly, palladium-catalyzed decarbonylative arylation of phthalimides with aryl halides can be achieved without the need for a ligand. thieme-connect.de

The selectivity of these transformations can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov For example, in nickel-catalyzed reactions, the use of electron-donating phosphine (B1218219) ligands can promote the desired transformation. In some cases, the presence of a directing group on the phthalimide can influence the regioselectivity of the reaction. thieme-connect.de

Light can also be used as an external stimulus to modify the selectivity of transition metal-catalyzed reactions. nih.gov By using photoswitchable ligands, it is possible to control the steric and electronic properties of the catalyst, thereby influencing the outcome of the reaction. nih.gov While this has been demonstrated in other systems, its application to phthalimide derivatives represents an exciting avenue for future research.

Below is a table summarizing various transition metal-catalyzed transformations involving phthalimide derivatives.

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| Ni(cod)2 / PMe3 | Phthalimide | Alkyne | Isoindolinone | |

| Pd(OAc)2 | N-substituted phthalimide | Aryl halide | ortho-substituted biarylamide | researchgate.net |

| Ru-complex | N-substituted phthalimide | - | Secondary amide (Protodecarbonylation) | researchgate.net |

| Rh-complex | Imide | Alkyne | Decarbonylative coupling product | researchgate.net |

| [Co(BF4)2·6H2O/triphos] | Phthalimide | Silane/Alcohol | 3-alkoxy-2,3-dihydro-1H-isoindolin-1-one | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 4 1,3 Dioxoisoindol 2 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons of the phthalimide (B116566) and benzoate (B1203000) moieties, as well as the methyl ester protons.

The protons on the phthalimide ring typically appear as two multiplets in the downfield region of the spectrum, a result of the electron-withdrawing effect of the adjacent carbonyl groups. The protons on the benzoate ring also present as distinct doublets, reflecting their chemical environment and coupling interactions. The methyl protons of the ester group characteristically appear as a sharp singlet in the upfield region.

A representative analysis of the ¹H NMR spectral data is presented in the interactive table below:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methyl (CH₃) | 3.95 | Singlet | N/A |

| Phthalimide | 7.80 | Doublet | 2.8 |

| Phthalimide | 7.89 | Doublet | 2.8 |

| Benzoate | 8.16 | Doublet | 8.4 |

| Benzoate | 8.23 | Doublet | 8.4 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum is characterized by several distinct signals in the aromatic region, corresponding to the carbon atoms of the phthalimide and benzoate rings. The carbonyl carbons of the phthalimide group and the ester carbonyl carbon are observed at the most downfield positions due to significant deshielding. The methyl carbon of the ester group appears at the most upfield position.

The following interactive table summarizes the characteristic ¹³C NMR chemical shifts:

| Carbon Atom | Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 52.5 |

| Aromatic (C) | 124.0 |

| Aromatic (C) | 128.8 |

| Aromatic (C) | 128.9 |

| Aromatic (C) | 129.8 |

| Aromatic (C) | 130.5 |

| Aromatic (C) | 134.8 |

| Aromatic (C) | 135.5 |

| Carbonyl (C=O) | 161.7 |

| Carbonyl (C=O) | 162.1 |

| Ester Carbonyl (C=O) | 165.7 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by experimental conditions.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would show correlations between the adjacent aromatic protons on both the phthalimide and benzoate rings, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signals for the aromatic protons would show direct correlations to their attached aromatic carbon atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The phthalimide group is characterized by two distinct carbonyl (C=O) stretching vibrations. Due to the symmetric and asymmetric stretching of the two carbonyl groups in the five-membered ring, two strong absorption bands are typically observed. These bands are usually found in the region of 1700-1800 cm⁻¹. The precise positions of these bands can be influenced by the electronic effects of the substituent on the nitrogen atom.

The benzoate ester linkage gives rise to several characteristic absorption bands in the IR spectrum. The most prominent of these is the strong C=O stretching vibration of the ester carbonyl group, which typically appears in the range of 1715-1730 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group are expected to produce strong bands in the fingerprint region, typically around 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

The combination of these characteristic absorption bands in the IR spectrum provides confirmatory evidence for the presence of both the phthalimide and methyl benzoate functionalities within the molecule.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Phthalimide | C=O Asymmetric Stretch | ~1770 |

| Phthalimide | C=O Symmetric Stretch | ~1710 |

| Benzoate Ester | C=O Stretch | 1715-1730 |

| Benzoate Ester | C-O Asymmetric Stretch | 1250-1300 |

| Benzoate Ester | C-O Symmetric Stretch | 1000-1100 |

General Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the characteristic vibrational frequencies of its constituent parts, the phthalimide group and the methyl benzoate group, give rise to a unique spectral fingerprint.

The phthalimide moiety is characterized by two distinct carbonyl (C=O) stretching bands due to asymmetric and symmetric vibrations. These typically appear at wavenumbers of approximately 1793 cm⁻¹ (symmetric) and 1733 cm⁻¹ (asymmetric). The presence of two carbonyl bands is a hallmark of cyclic imides.

The methyl benzoate moiety contributes several key absorption bands. A strong carbonyl (C=O) stretching peak for the ester group is expected in the range of 1730-1715 cm⁻¹. brainly.com This peak may overlap with the asymmetric carbonyl stretch of the phthalimide group. Additionally, C-O stretching vibrations from the ester group are typically observed in the 1300-1000 cm⁻¹ region. brainly.com Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C-H stretching from the methyl group appears just below 3000 cm⁻¹. researchgate.netdocbrown.info

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Phthalimide | C=O Symmetric Stretch | ~1793 |

| Phthalimide | C=O Asymmetric Stretch | ~1733 |

| Ester | C=O Stretch | 1730-1715 |

| Ester | C-O Stretch | 1300-1000 |

| Aromatic | C-H Stretch | >3000 |

| Methyl | C-H Stretch | <3000 |

| Aromatic | C=C Stretch | 1600-1450 |

Mass Spectrometry (MS) Techniques

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound (C₁₆H₁₁NO₄), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern in the mass spectrum provides valuable information about the compound's structure. The fragmentation of N-substituted phthalimides is well-documented. A characteristic fragmentation pathway involves the cleavage of the N-C bond, leading to the formation of the stable phthaloyl cation. Further fragmentation can occur within the substituent group. In the case of this compound, key fragmentation peaks would be expected corresponding to the methyl benzoate moiety and the phthalimide group. For instance, a fragment corresponding to the phthalimide cation would be a significant indicator of the core structure. Analysis of the relative abundances of these fragment ions allows for a detailed structural characterization.

Application of Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are invaluable for the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be limited, derivatization could potentially be used to enhance its volatility for GC-MS analysis. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then provide a mass spectrum for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable technique for the analysis of less volatile and thermally labile compounds like this compound. The compound would be dissolved in a suitable solvent and passed through a liquid chromatography column for separation. The eluent from the column is then introduced into the mass spectrometer. This technique allows for the determination of the molecular weight and fragmentation pattern, confirming the identity of the compound even in complex matrices. The use of LC-MS is particularly advantageous for studying reaction mixtures or biological samples containing N-substituted phthalimides. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. The absorption of light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The structural components of this compound that absorb UV radiation are known as chromophores.

The primary chromophores in this molecule are the benzene (B151609) ring of the phthalimide moiety and the substituted benzene ring of the methyl benzoate moiety. The carbonyl groups of the phthalimide and the ester group also contribute to the electronic absorption. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from these chromophoric systems. The position (λmax) and intensity (molar absorptivity, ε) of these bands are indicative of the electronic transitions occurring within the molecule.

Investigation of π→π Electronic Transitions in Conjugated Systems*

The conjugated systems within this compound are responsible for strong absorptions in the UV region, primarily due to π→π* electronic transitions. In these transitions, an electron is promoted from a π bonding orbital to a π* antibonding orbital.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for separating and analyzing mixtures. Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) play pivotal roles in the analysis of this compound, from monitoring the progress of its synthesis to quantifying its purity.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography is a simple, rapid, and versatile analytical technique used to monitor the progress of chemical reactions and to identify compounds present in a mixture. In the synthesis of compounds with structures similar to this compound, TLC is routinely employed to observe the consumption of starting materials and the formation of the desired product. researchgate.net

The separation on a TLC plate is based on the differential partitioning of the analyte between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents). The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system. For this compound, a non-polar solvent system would likely be employed, with visualization of the spots achieved under UV light.

Illustrative TLC Data for Reaction Monitoring:

| Compound | Solvent System (v/v) | Rƒ Value |

| Starting Material 1 (e.g., Methyl 4-aminobenzoate) | Ethyl Acetate/Hexane (3:7) | 0.45 |

| Starting Material 2 (e.g., Phthalic Anhydride) | Ethyl Acetate/Hexane (3:7) | 0.20 |

| This compound | Ethyl Acetate/Hexane (3:7) | 0.65 |

Note: The data in this table is illustrative and represents typical results for compounds of similar polarity. Actual Rƒ values may vary based on experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method would be highly suitable. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water or acetonitrile (B52724) and water.

This technique is invaluable for determining the purity of the final compound with high precision and accuracy. The retention time (RT), the time it takes for a compound to elute from the column, is a key parameter for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. For structurally related compounds like methyl 4-hydroxy benzoate, RP-HPLC methods have been successfully developed for their estimation in various samples. researchgate.net

Hypothetical HPLC Purity Analysis Data:

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (RT) | 5.8 min |

| Peak Area | 1285 mAU*s |

| Purity | >99% |

Note: This data is hypothetical and serves as an example of a typical HPLC analysis for a compound of this nature.

Elemental Analysis for Empirical Formula Validation and Stoichiometry

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for validating the empirical formula of a newly synthesized compound like this compound and confirming its stoichiometry.

The molecular formula of this compound is C₁₆H₁₁NO₄. Based on this, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer are then compared to these theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the compound's identity and purity.

Elemental Analysis Data for this compound:

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 68.32 | 68.29 |

| Hydrogen (H) | 3.94 | 3.98 |

| Nitrogen (N) | 4.98 | 4.95 |

Note: The "Found" values are illustrative and represent a high degree of correlation with the theoretical values, which is expected for a pure sample.

Lack of Specific Research Data Precludes Article Generation

A thorough review of available scientific literature reveals a significant absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. Consequently, it is not possible to generate the requested article with the required level of detail and scientific accuracy while strictly adhering to the provided outline.

The user's instructions mandated a focus solely on "this compound" and the exclusion of information not directly pertaining to the specified subsections. The search for data, however, did not yield published research containing the necessary details for this specific molecule, such as:

Density Functional Theory (DFT) Studies: No specific studies were found that detailed the selection of basis sets or exchange-correlation functionals like B3LYP or M06 for this compound.

Frontier Molecular Orbital (FMO) Analysis: No literature containing the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound could be located.

Geometry Optimization and Conformational Analysis: There is no available research detailing the optimized geometry or the exploration of the conformational landscape for this molecule.

While computational studies on related phthalimide derivatives and general descriptions of the requested theoretical methodologies (DFT, FMO analysis) are present in the literature, the strict constraint to focus solely on this compound prevents the use of analogous data. The introduction of information from other compounds would violate the core instructions of the request.

Therefore, without the specific research findings and data tables required for each section, the generation of a thorough and scientifically accurate article as outlined is not feasible.

Computational and Theoretical Investigations of Methyl 4 1,3 Dioxoisoindol 2 Yl Benzoate

Molecular Modeling and Dynamics Simulations

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

Molecular dynamics (MD) simulations are powerful tools for understanding the dynamic behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. For phthalimide (B116566) derivatives, MD simulations have been employed to explore their stability and interactions within biological systems. nih.gov For instance, in studies of novel phthalimides bearing a 1,2,3-triazole unit designed as potential SARS-CoV-2 inhibitors, MD simulations were used to assess the stability of ligand-protein complexes. nih.gov These simulations, often run for durations up to 50 nanoseconds, analyze metrics like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the dynamic properties of the system. nih.gov

For a compound like Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate, MD simulations would be invaluable for several reasons:

Conformational Analysis: The molecule possesses a degree of rotational freedom around the C-N bond connecting the benzoate (B1203000) group to the phthalimide moiety. MD simulations could map the potential energy surface associated with this rotation, identifying low-energy conformations and the barriers between them.

Solvent Effects: Simulations could elucidate how the molecule interacts with different solvents, providing information on solvation shells and the orientation of solvent molecules around the polar ester and imide groups.

Interaction with Biomolecules: If this molecule were to be investigated for biological activity, MD simulations could model its interaction with target proteins, revealing the stability of binding poses and the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that govern binding affinity. nih.gov

In a typical MD study on a related phthalimide derivative, the stability of a protein-ligand complex was confirmed when the RMSD of the complex reached a plateau, indicating that the system had equilibrated. nih.gov Fluctuations in the ligand's position relative to the protein can also be monitored to understand its binding stability. nih.gov It is reasonable to expect that this compound would exhibit similar dynamic behaviors, which could be precisely characterized through dedicated MD simulation studies.

Theoretical Studies of Reactivity and Reaction Mechanisms

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the reactivity and reaction mechanisms of organic molecules. For N-aryl phthalimides, computational studies have shed light on reaction pathways, transition states, and selectivity. mdpi.comrsc.org

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry allows for the detailed mapping of reaction pathways, including the identification and characterization of transition states. For the formation of N-phenylphthalimide from phthalanilic acid, a process analogous to the synthesis of many N-aryl phthalimides, DFT calculations have been used to investigate the reaction mechanism. mdpi.com These studies have shown that the reaction proceeds through a two-step cyclization-dehydration mechanism. mdpi.comresearchgate.net

A key finding is the role of catalysts, such as acetic acid, which can act as a proton shuttle, lowering the activation barriers for both the initial nucleophilic attack of the amide nitrogen and the subsequent dehydration of the tetrahedral intermediate. mdpi.comresearchgate.net The transition states for these steps are characterized by the formation and breaking of specific bonds, and their geometries and energies can be precisely calculated. mdpi.com For example, in the acetic acid-catalyzed formation of N-phenylphthalimide, a double proton transfer mediated by the acetic acid molecule is observed in the transition state for the cyclization step. mdpi.com Similar mechanistic insights could be obtained for the synthesis and subsequent reactions of this compound.

Prediction of Reaction Selectivity and Catalytic Activity

Theoretical calculations are also crucial for predicting reaction selectivity. In the context of N-aryl phthalimides, a key aspect is the rotational barrier around the C-N bond, which can lead to atropisomerism if the aryl group is appropriately substituted. DFT calculations have been successfully used to compute these rotational barriers. nih.govchemrxiv.org For certain N-aryl phthalimides, the calculated rotational barrier was found to be in good agreement with experimental values, providing a quantitative understanding of the stereochemical stability of these molecules. nih.govchemrxiv.org

For this compound, while atropisomerism is not expected due to the symmetry of the benzoate group, theoretical studies could predict the selectivity of reactions at different positions on the molecule. For example, the electrophilic substitution on the benzoate ring could be modeled to predict the preferred site of reaction based on the calculated charge distributions and the stability of the reaction intermediates. Furthermore, if the molecule were to be used as a catalyst or ligand, computational methods could help in understanding its catalytic activity by modeling the catalytic cycle. rsc.org

Thermodynamic and Thermochemical Assessments

The thermodynamic and thermochemical properties of a compound are fundamental to understanding its stability and reactivity. Experimental and computational studies on phthalimide and its N-substituted derivatives have provided valuable data in this area. researchgate.netresearchgate.net

Calculation of Enthalpies of Formation and Reaction Spontaneity

The standard molar enthalpy of formation (ΔfH°m) is a key thermochemical parameter that indicates the stability of a compound. For crystalline phthalimides, this has been determined experimentally using combustion calorimetry. researchgate.netresearchgate.net For example, the standard molar enthalpies of formation for crystalline phthalimide, N-ethylphthalimide, and N-propylphthalimide have been reported. researchgate.net

Computational methods, such as the G4 composite method, have also been used to calculate the gas-phase enthalpies of formation for phthalimide derivatives. researchgate.net These calculations, when combined with enthalpies of sublimation, provide a complete thermochemical profile of the compounds. researchgate.net For this compound, similar computational approaches could be used to estimate its enthalpy of formation.

The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS). jeeadv.ac.in A theoretical study on the synthesis of N-substituted phthalimides indicated that the reaction is spontaneous and endothermic at 150°C, based on the calculated thermodynamic values. uomustansiriyah.edu.iq

| Compound | State | ΔfH°m (kJ·mol⁻¹) |

| Phthalimide | crystalline | -318.0 ± 1.7 |

| N-ethylphthalimide | crystalline | -350.1 ± 2.7 |

| N-propylphthalimide | crystalline | -377.3 ± 2.2 |

| This table is based on data for related compounds and is for illustrative purposes. researchgate.net |

Determination of Heat Capacities and Other Thermodynamic Functions

Heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance. It is a crucial parameter for many thermodynamic calculations. For several hydroxy-substituted phthalimides, heat capacities have been determined as a polynomial function of temperature through experimental measurements. researchgate.net These experimental data are essential for correcting thermodynamic parameters to different temperatures.

Theoretical calculations can also provide estimates of heat capacities and other thermodynamic functions like entropy and Gibbs energy. uomustansiriyah.edu.iq These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. For this compound, a combination of experimental measurements (e.g., using differential scanning calorimetry) and theoretical calculations would provide a comprehensive understanding of its thermodynamic properties.

| Compound | T (K) | Cp,m (J·K⁻¹·mol⁻¹) |

| Potassium Benzoate | 298.15 | 180.24 |

| This table shows an example of heat capacity data for a related benzoate compound for illustrative purposes. researchgate.net |

Computational Approaches to Molecular Interactions and Quantitative Structure-Activity Relationships

Computational chemistry provides powerful tools to investigate the properties and potential biological activities of molecules like this compound at an atomic level. These in silico methods allow for the prediction of molecular behavior, interactions with biological targets, and the relationship between a molecule's structure and its activity, guiding further experimental research. While specific computational studies focused exclusively on this compound are not extensively detailed in publicly available literature, the established principles of computational modeling can be applied to understand its potential characteristics.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. openaccessjournals.com The primary goal is to determine the most stable binding mode and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. openaccessjournals.comnih.gov

For this compound, a hypothetical docking study would involve selecting a relevant protein target. Given that various N-substituted phthalimides have been investigated for activities such as anticancer or antimicrobial effects, a plausible target could be an enzyme or receptor implicated in these pathways, for instance, a protein kinase or a bacterial enzyme like GlcN-6-P synthase. researchgate.netresearchgate.net The simulation would then place the molecule into the active site of the protein, systematically exploring different conformations and orientations to find the one with the lowest interaction energy. mdpi.com

Once a plausible binding pose is predicted, the specific non-covalent interactions between this compound and the protein's active site residues are analyzed. These interactions are crucial for the stability of the ligand-protein complex.

Hydrogen Bonding: The two carbonyl oxygen atoms of the phthalimide group and the oxygen atoms of the methyl ester group in this compound are potential hydrogen bond acceptors. They could form hydrogen bonds with donor residues in the protein's active site, such as the side chains of Arginine, Lysine, Serine, or the backbone N-H groups.

Hydrophobic Interactions: The planar phthalimide ring system and the benzene (B151609) ring are significant hydrophobic moieties. These regions of the molecule would likely engage in hydrophobic interactions (e.g., van der Waals, pi-pi stacking, or pi-alkyl interactions) with nonpolar amino acid residues like Leucine, Isoleucine, Valine, Phenylalanine, and Tryptophan within the binding pocket. fkit.hr

A detailed analysis would map these interactions, providing insight into the key residues responsible for anchoring the molecule in the active site.

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Phthalimide Carbonyl Oxygens | Hydrogen Bond (Acceptor) | Arg, Lys, Ser, Thr, Tyr |

| Ester Carbonyl Oxygen | Hydrogen Bond (Acceptor) | Asn, Gln, His |

| Phthalimide Ring System | Pi-Pi Stacking / Hydrophobic | Phe, Tyr, Trp, His |

| Benzoate Ring | Pi-Pi Stacking / Hydrophobic | Phe, Tyr, Trp, His |

| Benzoate Ring | Pi-Alkyl / Hydrophobic | Val, Leu, Ile, Ala, Met |

Molecular docking programs use scoring functions to rank different binding poses, providing an estimate of the binding energy (often in kcal/mol). nih.gov A more negative score typically indicates a more favorable binding interaction. biorxiv.org These scores are useful for comparing the affinity of different molecules to the same target.

For more accurate predictions, advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the docked complex. biorxiv.org This method calculates the binding free energy by considering enthalpic and entropic contributions, offering a more refined prediction of binding affinity. biorxiv.org A hypothetical study could compare the predicted binding energy of this compound with that of a known inhibitor to gauge its potential potency.

| Compound | Modification | Predicted Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| This compound | Parent Compound | -8.5 | -45.2 |

| Analog A | -Cl at benzoate 3-position | -9.1 | -48.9 |

| Analog B | -OH at benzoate 3-position | -8.8 | -47.1 |

| Analog C | -NH₂ on phthalimide ring | -9.5 | -51.5 |

Quantitative Structure-Activity Relationship (QSAR) Studies: CoMFA and CoMSIA

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a correlation between the chemical structures of a series of compounds and their biological activities. sciencepublishinggroup.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. To perform such a study on this compound, one would first need a dataset of structurally similar phthalimide derivatives with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target.

The process involves:

Alignment: All molecules in the dataset are structurally aligned based on a common scaffold.

Field Calculation: For CoMFA, the steric and electrostatic fields around each molecule are calculated on a 3D grid. CoMSIA extends this by calculating additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

Model Generation: Statistical methods, like Partial Least Squares (PLS), are used to build a mathematical equation linking the variations in these field values to the variations in biological activity.

The resulting QSAR model is visualized using 3D contour maps. These maps highlight regions where modifications to the molecular structure are predicted to increase or decrease activity. For example, a green contour in a CoMFA steric map might indicate that adding a bulky group in that region would enhance activity, while a blue contour in an electrostatic map might suggest that adding an electronegative group there would be beneficial.

| Parameter | CoMFA Model | CoMSIA Model | Description |

|---|---|---|---|

| q² (Cross-validated r²) | 0.65 | 0.68 | Indicates the predictive ability of the model (a value > 0.5 is considered good). |

| r² (Non-cross-validated r²) | 0.92 | 0.90 | Indicates the internal goodness-of-fit of the model. |

| Standard Error of Prediction | 0.28 | 0.31 | Measures the deviation of predicted values from experimental values. |

| Field Contributions | Steric: 55%, Electrostatic: 45% | Steric: 25%, Electrostatic: 30%, Hydrophobic: 25%, H-Bond Acceptor: 20% | Relative importance of different molecular fields to the model. |

Theoretical Evaluation of Redox Potentials for Functional Applications

The redox potential of a molecule describes its tendency to be oxidized (lose electrons) or reduced (gain electrons). These properties are critical for applications in materials science (e.g., for organic electronics) and can also be relevant in pharmacology, as metabolic transformations often involve redox reactions.

Theoretical methods, particularly Density Functional Theory (DFT), can be employed to calculate the redox potentials of this compound. researchgate.net The calculation typically involves optimizing the geometry of the neutral molecule, its radical cation (oxidized state), and its radical anion (reduced state). The energy difference between these states, along with consideration of the solvent environment (using a continuum solvation model), allows for the prediction of the standard reduction and oxidation potentials.

These theoretical values can predict the electrochemical stability of the compound and suggest its suitability for applications requiring specific electronic properties. For example, a low calculated oxidation potential might indicate the molecule could be a good electron donor in an organic semiconductor device.

| Property | Calculated Value (vs. Fc/Fc⁺) | Computational Method |

|---|---|---|

| First Oxidation Potential (Eox) | +1.8 V | DFT (B3LYP/6-311G) with PCM (Acetonitrile) |

| First Reduction Potential (Ered) | -1.2 V | DFT (B3LYP/6-311G) with PCM (Acetonitrile) |

| HOMO Energy | -7.1 eV | DFT (B3LYP/6-311G) |

| LUMO Energy | -1.9 eV | DFT (B3LYP/6-311G) |

Potential Applications in Advanced Materials Science for Methyl 4 1,3 Dioxoisoindol 2 Yl Benzoate Derivatives

Role as Molecular Building Blocks in Functional Materials

The rigid, planar structure of the phthalimide (B116566) moiety, combined with the reactive potential of the methyl benzoate (B1203000) group, makes Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate and its derivatives excellent molecular building blocks for a variety of functional materials.

This compound can serve as a monomer or a precursor to monomers for the synthesis of high-performance polymers, particularly polyimides. The synthesis of 4-(1,3-dioxoisoindolin-2-yl)benzoic acid, a close derivative, from phthalic anhydride (B1165640) and methyl 4-aminobenzoate (B8803810) highlights a synthetic pathway that can be adapted to create various polymer building blocks uni-koeln.de. Polyimides derived from such monomers are known for their exceptional thermal stability, chemical resistance, and mechanical strength.

The properties of the resulting polymers can be engineered by modifying the chemical structure of the this compound derivative. For instance, the introduction of different functional groups onto the aromatic rings can influence solubility, processability, and the final material properties. Research on new polyimides has shown that the incorporation of bulky pendant groups, such as those that could be derived from this compound, can affect solubility and gas transport properties prgscience.com.

Table 1: Potential Influence of Structural Modifications on Polymer Properties

| Structural Modification on this compound Backbone | Anticipated Effect on Polymer Properties |

| Introduction of flexible ether linkages | Increased solubility and processability, lower glass transition temperature. |

| Incorporation of fluorine-containing groups | Enhanced thermal stability, lower dielectric constant, improved solubility. |

| Addition of bulky side groups | Increased solubility, disruption of chain packing leading to altered mechanical and thermal properties. |

| Cross-linking through reactive sites | Improved mechanical strength, solvent resistance, and thermal stability. |

This table presents hypothetical engineering approaches based on established principles of polymer chemistry.

The phthalimide core is an electron-accepting moiety, which makes its derivatives, including this compound, promising candidates for n-type organic semiconductors. While specific studies on this exact compound are not prevalent, the broader class of phthalimide derivatives has been investigated for applications in organic electronics a2bchem.com. The electronic properties can be tuned by chemical modification, allowing for the design of materials with specific energy levels for efficient charge transport.

Naphthalimide derivatives, which share structural similarities with phthalimides, have been extensively studied as fluorescent dyes and chemosensors due to their excellent photophysical properties mdpi.com. These properties can often be modulated by introducing different substituents, suggesting that derivatives of this compound could also be developed into novel dyes and sensors.

The potential utility of this compound derivatives extends to optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). While research directly implicating this specific compound is limited, related phthalimide and naphthalimide derivatives have been successfully used in various components of OLEDs. For instance, 4-substituted 1,8-naphthalimide derivatives have been applied in OLEDs and organic solar cells mdpi.com. The electron-accepting nature of the phthalimide group can be beneficial for electron transport layers or as a component in emissive materials. The development of new red dopants and other light-emitting materials is an active area of OLED research google.comnih.gov. The tunability of the electronic structure of phthalimide derivatives could allow for the development of new materials for various layers within an OLED device, potentially leading to improved efficiency and stability researchgate.netgoogle.com.

Advanced Applications in Electrochemical Systems

The electrochemical properties of this compound derivatives suggest their potential use in advanced energy storage systems.

A critical aspect of lithium-ion battery performance is the formation of a stable solid electrolyte interphase (SEI) on the anode surface. This layer prevents the continuous decomposition of the electrolyte and ensures the longevity of the battery. Phthalimide derivatives have been computationally screened as promising SEI-forming additives uni-koeln.de. These studies suggest that certain phthalimide derivatives can have higher anodic stability and suitable reduction potentials compared to conventional additives like vinylene carbonate uni-koeln.de.

The mechanism involves the electrochemical reduction of the additive on the anode surface during the initial charging cycles, forming a stable and ionically conductive passivation layer mdpi.comgoogle.co.ug. While specific experimental data for this compound is not yet widely available, the general findings for the phthalimide class of compounds indicate a promising avenue for research uni-koeln.degoogle.comgoogle.com.

Table 2: Comparison of Properties for Potential SEI-Forming Additives

| Compound Class | Key Advantages | Potential Challenges |

| Phthalimide Derivatives | Higher predicted anodic stability, tunable reduction potentials. uni-koeln.de | Limited experimental data, solubility in electrolytes needs to be optimized. |

| Vinylene Carbonate (VC) | Well-established performance, forms a stable SEI. | Lower anodic stability, can increase impedance. uni-koeln.de |

| Fluoroethylene Carbonate (FEC) | Improves low-temperature performance, forms a stable SEI. | Can lead to gas generation, higher cost. |

This table provides a general comparison based on available literature.

Catalysis and Sensing Applications

The unique chemical structure of phthalimide derivatives also lends itself to applications in catalysis and chemical sensing.

While the direct catalytic activity of this compound has not been extensively reported, the phthalimide scaffold can be used to synthesize more complex molecules with catalytic properties. The functional groups present can act as coordination sites for metal catalysts or as organocatalysts themselves after appropriate modification a2bchem.comnih.gov.